3-(Benzenesulfonyl)-3-methylbutan-2-ol;4-methylbenzenesulfonic acid
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Overview
Description
3-(Benzenesulfonyl)-3-methylbutan-2-ol and 4-methylbenzenesulfonic acid are organic compounds that belong to the class of sulfonic acids and their derivatives. These compounds are characterized by the presence of a sulfonyl group attached to a benzene ring, which imparts unique chemical properties. They are used in various chemical reactions and have applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(Benzenesulfonyl)-3-methylbutan-2-ol typically involves the reaction of benzenesulfonyl chloride with 3-methylbutan-2-ol under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl derivative. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
4-Methylbenzenesulfonic acid can be synthesized by the sulfonation of toluene using concentrated sulfuric acid. The reaction is exothermic and requires careful temperature control to prevent side reactions. The resulting product is purified by crystallization from water or other suitable solvents .
Industrial Production Methods
In industrial settings, the production of these compounds is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)-3-methylbutan-2-ol and 4-methylbenzenesulfonic acid undergo several types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form sulfonic acids or sulfonates.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sulfur trioxide, chlorosulfonic acid, and various halogens are employed in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids or sulfonates.
Reduction: Sulfides or thiols.
Substitution: Various substituted benzene derivatives
Scientific Research Applications
3-(Benzenesulfonyl)-3-methylbutan-2-ol and 4-methylbenzenesulfonic acid have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of dyes, detergents, and other industrial chemicals.
Mechanism of Action
The mechanism of action of these compounds involves their interaction with specific molecular targets. For example, 4-methylbenzenesulfonic acid acts as an electrophile in substitution reactions, where it forms a cationic intermediate that reacts with nucleophiles. This process is facilitated by the presence of electron-withdrawing groups on the benzene ring, which stabilize the intermediate and enhance reactivity .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler analog with similar reactivity.
Toluene-4-sulfonic acid: Another sulfonic acid derivative with a methyl group on the benzene ring.
Benzenesulfonyl chloride: A reactive intermediate used in the synthesis of sulfonic acid derivatives
Uniqueness
3-(Benzenesulfonyl)-3-methylbutan-2-ol and 4-methylbenzenesulfonic acid are unique due to their specific structural features, which impart distinct reactivity and applications. The presence of the sulfonyl group enhances their electrophilic nature, making them valuable intermediates in organic synthesis .
Properties
CAS No. |
54523-02-3 |
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Molecular Formula |
C18H24O6S2 |
Molecular Weight |
400.5 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-3-methylbutan-2-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C11H16O3S.C7H8O3S/c1-9(12)11(2,3)15(13,14)10-7-5-4-6-8-10;1-6-2-4-7(5-3-6)11(8,9)10/h4-9,12H,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
VEODCQOQYXGKGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C(C)(C)S(=O)(=O)C1=CC=CC=C1)O |
Origin of Product |
United States |
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